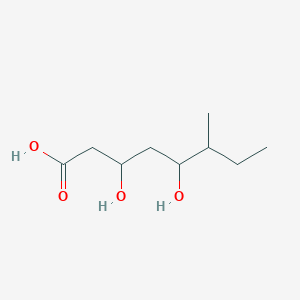
3,5-Dihydroxy-6-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-6-methyloctanoic acid is an organic compound with a unique structure characterized by the presence of hydroxyl groups at the 3rd and 5th positions and a methyl group at the 6th position on an octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-6-methyloctanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 6-methyloctanoic acid using specific catalysts and reagents. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-6-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-diketo-6-methyloctanoic acid.
Reduction: Formation of 3,5-dihydroxy-6-methyloctanol.
Substitution: Formation of 3,5-dialkoxy-6-methyloctanoic acid derivatives.
Scientific Research Applications
3,5-Dihydroxy-6-methyloctanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-6-methyloctanoic acid derivatives: Compounds with similar structures but different functional groups.
Hexadecanoic acid, methyl ester: Another fatty acid derivative with distinct properties.
1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid: A compound with multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
114454-40-9 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,5-dihydroxy-6-methyloctanoic acid |
InChI |
InChI=1S/C9H18O4/c1-3-6(2)8(11)4-7(10)5-9(12)13/h6-8,10-11H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
LCTWRVPUGRLZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

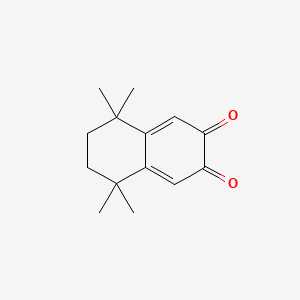
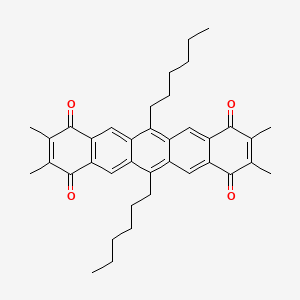
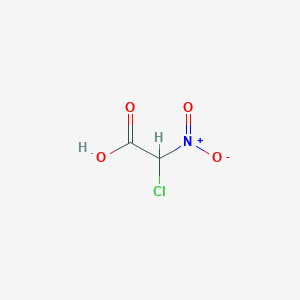
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
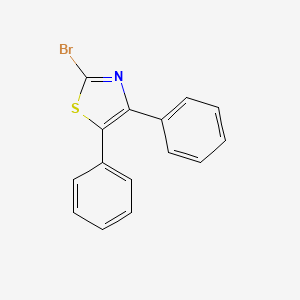
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
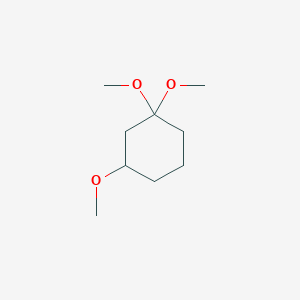
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
